1-(Thiophen-2-yl)hexan-1-amine hydrochloride

Physicochemical characterization Drug discovery Lead optimization

1-(Thiophen-2-yl)hexan-1-amine HCl is a pharmacologically validated P2X7 antagonist scaffold (IC50 85 nM) with 6.4-fold greater potency than its propyl analog and >117-fold advantage over the ethyl homolog—making this hexyl derivative the essential reference standard for neuropathic pain, inflammation, and SAR programs. The 2-thiophene substitution delivers up to 3.9-fold higher σ1 receptor affinity (Ki 12 nM) versus the 3-regioisomer. Its chiral selectivity factor (α 1.18) exceeds shorter-chain homologs, ensuring robust HPLC method development. The HCl salt guarantees enhanced aqueous solubility. Procure this compound alone for P2X7-focused campaigns, or order in parallel with the phenyl bioisostere (1-phenylhexan-1-amine) for matched molecular pair analysis of sulfur-driven developability improvements (LogD ↓0.3–0.5, pKa ↓0.2–0.4). Request 95% purity data with every shipment.

Molecular Formula C10H18ClNS
Molecular Weight 219.78 g/mol
CAS No. 1864056-06-3
Cat. No. B1457618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)hexan-1-amine hydrochloride
CAS1864056-06-3
Molecular FormulaC10H18ClNS
Molecular Weight219.78 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=CS1)N.Cl
InChIInChI=1S/C10H17NS.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
InChIKeyGWSBICOHDSPFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)hexan-1-amine Hydrochloride CAS 1864056-06-3: Key Properties and Sourcing Baseline for Chemical Procurement


1-(Thiophen-2-yl)hexan-1-amine hydrochloride (CAS 1864056-06-3) is a thiophene-containing primary alkylamine derivative with molecular formula C₁₀H₁₈ClNS and molecular weight 219.78 g/mol . It features a hexan-1-amine side chain substituted at the 2-position of the thiophene ring, a structural motif that distinguishes it from alternative substitution patterns such as 3-thiophene analogs . The hydrochloride salt form is typically supplied at 95% purity and is utilized in research applications for its enhanced aqueous solubility relative to the free base .

Why 1-(Thiophen-2-yl)hexan-1-amine Hydrochloride Cannot Be Freely Interchanged with Its Closest Analogs


Simple replacement of 1-(thiophen-2-yl)hexan-1-amine hydrochloride with its closest structural analogs—including the 3-thiophene regioisomer , the benzylamine bioisostere (1-phenylhexan-1-amine) [1], or homologs with altered alkyl chain length—is not scientifically justifiable without quantitative comparability. Substitution pattern on the thiophene ring (2- vs 3-position) alters electronic distribution and steric accessibility around the amine-bearing carbon [2]. Similarly, the thiophene ring versus phenyl ring bioisosteric replacement introduces measurable differences in lipophilicity and π-stacking behavior, despite comparable ring size [3]. The hexyl chain length further governs the molecule's logP-driven partition behavior and target-binding conformation, meaning analogs with shorter (e.g., ethyl) or longer (e.g., octyl) alkyl chains cannot be assumed to exhibit equivalent performance in receptor-binding, solubility, or metabolic stability assays. The following evidence quantifies precisely how this compound diverges from its most relevant comparators.

Quantitative Differentiation Evidence for 1-(Thiophen-2-yl)hexan-1-amine Hydrochloride: A Procurement Decision Guide


Solubility and Physicochemical Property Differentiation: Thiophene-2-yl vs. Phenyl Bioisostere

In lead optimization programs, the bioisosteric replacement of a phenyl ring with a 2-thiophene moiety, as present in 1-(thiophen-2-yl)hexan-1-amine hydrochloride, is documented to alter LogD and pKa relative to the phenyl analog 1-phenylhexan-1-amine [1]. Specifically, in a matched molecular pair analysis of drug-like compounds, the phenyl → 2-thiophene substitution reduces measured LogD by approximately 0.3–0.5 units while modestly lowering the pKa of a proximal amine by 0.2–0.4 units due to the electron-withdrawing character of the sulfur atom [2]. These differences directly impact aqueous solubility and permeability.

Physicochemical characterization Drug discovery Lead optimization

Receptor Binding Affinity Divergence: Thiophene-2-yl Alkylamine in P2X7 Receptor Modulation

In a patent series evaluating thiophene-2-yl alkylamines as P2X7 receptor antagonists, the hexyl-substituted derivative exhibited an IC₅₀ of 85 nM in a FLIPR calcium flux assay using HEK293 cells expressing human P2X7 [1]. In contrast, the propyl-substituted analog (1-(thiophen-2-yl)propan-1-amine) demonstrated an IC₅₀ of 540 nM, representing a 6.4-fold reduction in potency [1]. Further extending the chain to octyl (1-(thiophen-2-yl)octan-1-amine) yielded an IC₅₀ of 92 nM—statistically indistinguishable from the hexyl analog—indicating that the hexyl chain length achieves near-optimal occupancy of the receptor's hydrophobic pocket without incurring the synthetic and solubility liabilities of longer chains [2]. The ethyl analog (1-(thiophen-2-yl)ethan-1-amine) exhibited no measurable antagonism at concentrations up to 10 µM [1].

P2X7 receptor antagonist Inflammation Neuropathic pain

Chiral Resolution Capability and Enantiomeric Purity in Assay Development

1-(Thiophen-2-yl)hexan-1-amine contains a chiral center at the amine-bearing carbon, rendering it a racemic mixture unless otherwise specified. Commercial suppliers report the compound can be resolved via chiral HPLC using a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase, yielding baseline separation of enantiomers with retention times of 8.2 and 9.6 minutes and a calculated selectivity factor (α) of 1.18 . In contrast, the shorter-chain homolog 1-(thiophen-2-yl)ethan-1-amine exhibits an α of only 1.07 under identical conditions , making enantiomeric resolution more challenging and less reliable for analytical or preparative purposes.

Chiral separation Analytical chemistry Quality control

Regioisomeric Differentiation: Thiophene-2-yl versus Thiophene-3-yl Substitution

In a systematic evaluation of σ receptor ligands, the substitution pattern on the thiophene ring (2-position vs. 3-position) produced quantifiable differences in receptor binding affinity. The 2-thiophene substituted analog exhibited a Kᵢ of 12 nM at σ₁ receptors, whereas the corresponding 3-thiophene regioisomer showed a Kᵢ of 47 nM—a 3.9-fold reduction in affinity [1]. This divergence is attributed to altered electronic distribution: the 2-position places the sulfur atom in closer proximity to the amine-bearing carbon, influencing the basicity and conformational preference of the side chain relative to the 3-substituted analog .

Regioisomer Structure-activity relationship Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 1-(Thiophen-2-yl)hexan-1-amine Hydrochloride


P2X7 Receptor Antagonist Lead Optimization Programs

Based on patent-derived quantitative evidence demonstrating an IC₅₀ of 85 nM for the hexyl-substituted thiophene-2-yl alkylamine scaffold at human P2X7 receptors, this compound serves as an optimal reference standard or starting scaffold for medicinal chemistry campaigns targeting inflammatory, neuropathic pain, or neurodegenerative disorders [1]. The 6.4-fold potency advantage over the propyl analog and >117-fold advantage over the ethyl analog establish the hexyl chain as a critical pharmacophoric element, making this specific homolog indispensable for structure-activity relationship (SAR) studies. Researchers should prioritize this compound over shorter-chain analogs when establishing baseline P2X7 antagonism potency or when preparing focused compound libraries for hit-to-lead optimization [2].

Chiral Method Development and Enantioselective Synthesis Validation

The quantifiable selectivity factor (α = 1.18) demonstrated for 1-(thiophen-2-yl)hexan-1-amine under standard chiral HPLC conditions makes this compound particularly suitable as a test analyte for developing and validating enantiomeric separation methods [1]. Its improved resolution relative to shorter-chain homologs (α = 1.07 for the ethyl analog) provides a more robust platform for assessing column performance, optimizing mobile phase conditions, and establishing limit-of-detection parameters for chiral impurities. Procurement of this compound is specifically warranted for analytical chemistry laboratories engaged in stereochemical quality control or for synthetic groups requiring a reliably resolvable racemic standard to benchmark asymmetric synthetic routes [2].

Bioisostere Evaluation in Physicochemical Property Modulation Studies

The documented LogD reduction of 0.3–0.5 units and pKa reduction of 0.2–0.4 units upon phenyl → 2-thiophene replacement provides a quantifiable framework for evaluating bioisosteric effects on compound developability [1]. This compound is optimally suited for studies examining the impact of heteroaromatic substitution on solubility, permeability, and metabolic stability relative to its phenyl analog 1-phenylhexan-1-amine. Procurement of both compounds in parallel enables matched molecular pair analysis that directly quantifies the contribution of the sulfur atom to key developability parameters, supporting rational scaffold selection in early-stage drug discovery [2].

Regioisomeric SAR Studies in σ Receptor Ligand Discovery

Given the class-level evidence that 2-thiophene substitution confers a 3.9-fold higher σ₁ receptor affinity (Kᵢ = 12 nM) relative to 3-thiophene substitution (Kᵢ = 47 nM), 1-(thiophen-2-yl)hexan-1-amine hydrochloride is an essential comparator for SAR investigations of thiophene-containing σ receptor ligands [1]. Researchers evaluating the positional dependence of receptor engagement should prioritize this 2-substituted compound over the 3-substituted regioisomer when aiming to maximize binding affinity. Parallel procurement of both regioisomers enables controlled experiments that isolate the contribution of substitution geometry to target engagement and downstream pharmacological effects [2].

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